Propane-1,2-diol, monoformate Propane-1,2-diol, monoformate
Brand Name: Vulcanchem
CAS No.: 64202-75-1
VCID: VC16958793
InChI: InChI=1S/C4H8O3/c1-4(6)2-7-3-5/h3-4,6H,2H2,1H3
SMILES:
Molecular Formula: C4H8O3
Molecular Weight: 104.10 g/mol

Propane-1,2-diol, monoformate

CAS No.: 64202-75-1

Cat. No.: VC16958793

Molecular Formula: C4H8O3

Molecular Weight: 104.10 g/mol

* For research use only. Not for human or veterinary use.

Propane-1,2-diol, monoformate - 64202-75-1

Specification

CAS No. 64202-75-1
Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
IUPAC Name 2-hydroxypropyl formate
Standard InChI InChI=1S/C4H8O3/c1-4(6)2-7-3-5/h3-4,6H,2H2,1H3
Standard InChI Key CRMUFGZQBODVGS-UHFFFAOYSA-N
Canonical SMILES CC(COC=O)O

Introduction

Structural and Molecular Characteristics

Propane-1,2-diol, monoformate is characterized by a hydroxyl group at the C2 position and a formate ester at the C1 position of the propane backbone. The compound exists as two positional isomers: 1,2-propanediol-1-formate and 1,2-propanediol-2-formate, differentiated by the ester’s placement . The 2D structure features a planar ester group adjacent to a chiral center, contributing to its reactivity in hydrolysis and oxidation reactions .

Molecular Geometry and Stability

The molecule’s stability is influenced by intramolecular hydrogen bonding between the hydroxyl hydrogen and the ester carbonyl oxygen. Computational models predict a bond angle of 112112^\circ at the ester oxygen, with dihedral angles favoring a staggered conformation to minimize steric hindrance . The 3D conformer exhibits rotational flexibility around the C1–O bond, enabling interactions with polar solvents and catalytic surfaces .

Synthesis and Production Pathways

Esterification of Propylene Glycol

The primary synthesis route involves acid-catalyzed esterification of 1,2-propanediol with formic acid:

HOCH2CH(OH)CH3+HCOOHHCOOCH2CH(OH)CH3+H2O\text{HOCH}_2\text{CH(OH)CH}_3 + \text{HCOOH} \rightarrow \text{HCOOCH}_2\text{CH(OH)CH}_3 + \text{H}_2\text{O}

This reaction proceeds under mild conditions (25–60°C) with sulfuric acid as a catalyst, yielding a mixture of mono- and diformate esters . Selectivity for the monoformate is achieved by limiting formic acid stoichiometry to a 1:1 molar ratio .

Catalytic Hydroformylation of Allyl Alcohol

An alternative route involves hydroformylation of allyl alcohol using rhodium catalysts with diphosphine ligands (bite angle ≤90°) . This method produces 2-methyl-3-hydroxypropanal, which undergoes hydrogenation to yield propane-1,2-diol derivatives. While primarily used for 2-methyl-propane-1,3-diol synthesis , side reactions can generate formate esters under oxidative conditions.

Role in Polymer Degradation

Propane-1,2-diol, monoformate is a key VOC emitted during thermo-oxidative degradation of polyurethane (PUR) soft foams. At 120°C, the polyether soft segments undergo hydroperoxide formation, leading to chain scission and release of formate esters .

Degradation Mechanism

  • Initiation: Thermal cleavage of urethane bonds generates free radicals.

  • Propagation: Radicals abstract hydrogen from polyether chains, forming hydroperoxides.

  • Termination: Hydroperoxide decomposition yields carboxylic acids, formates, and aldehydes .

Quantitative analysis via thermodesorption–gas chromatography–mass spectrometry (TD-GC-MS) reveals emission rates of 37 ± 1 μg/g for 1,2-propanediol-1-formate and 20 ± 1 μg/g for the 2-formate isomer in degraded PUR foams .

Analytical Detection and Quantification

TD-GC-MS Parameters

ParameterValue
ColumnDB-5MS (30 m × 0.25 mm)
Oven Program40°C (2 min) → 10°C/min → 280°C
Ionization ModeElectron Impact (70 eV)
Quantification Ion (m/z)45 (base peak)

The monoformate isomers elute at 13.0 min (1-formate) and 14.2 min (2-formate), with detection limits of 0.5 μg/g . External calibration using authentic standards ensures accuracy within ±10% .

Future Research Directions

  • Catalytic Recycling: Developing heterogeneous catalysts to convert degradation-derived formates into value-added products (e.g., methanol, propylene glycol).

  • Environmental Impact: Assessing atmospheric lifetimes and ozonation byproducts of emitted formates.

  • Synthetic Optimization: Enhancing monoformate selectivity in esterification via membrane reactors or enzymatic catalysis.

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